(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component of many functional molecules used in a variety of everyday applications .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, a furan ring, a benzenesulfonamide group, and a cyano group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific physical and chemical properties of this compound are not detailed in the available literature.Scientific Research Applications
Photodynamic Therapy
The synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown these compounds to possess remarkable properties beneficial for photodynamic therapy. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such features make these compounds excellent candidates as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Material Synthesis
A metal-free three-component, domino reaction provides an efficient strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This process showcases excellent functional group tolerance and good efficiency, indicating its utility in synthesizing diverse chemical structures for various applications (Cui, Zhu, Li, & Cao, 2018).
Anticancer Activity
Benzenesulfonamide-bearing imidazole derivatives have been synthesized and evaluated for their cytotoxicity against human triple-negative breast cancer and malignant melanoma cell lines. The compounds with specific substituents showed potent cytotoxic effects, indicating their potential as anticancer agents (Balandis, Mickevičius, & Petrikaitė, 2021). Moreover, novel benzenesulfonamide derivatives have demonstrated significant antitumor activity, particularly against colon, breast, and cervical cancer cell lines, further underscoring the potential of benzenesulfonamide compounds in cancer therapy (Tomorowicz, Sławiński, Żołnowska, Szafrański, & Kawiak, 2020).
Enzyme Inhibition
Novel sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl-, or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties have been studied as inhibitors of several human carbonic anhydrases, showing low nanomolar activity. This suggests their application in designing inhibitors for enzymes relevant in various diseases (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).
Properties
IUPAC Name |
4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-25-19-5-3-2-4-18(19)24-21(25)15(13-22)12-16-8-11-20(28-16)14-6-9-17(10-7-14)29(23,26)27/h2-12H,1H3,(H2,23,26,27)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOVRRIGZKNFAJ-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.